Cas no 1289088-53-4 (2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine)

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chloro group at the 2-position and a 2-methylimidazole moiety at the 6-position. This structure imparts versatility in synthetic applications, particularly as an intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for further functionalization, while the imidazole ring contributes to potential biological activity. Its well-defined molecular architecture makes it suitable for cross-coupling reactions and ligand design in coordination chemistry. The compound is typically handled under controlled conditions due to its sensitivity. High-purity grades are available to ensure consistency in research and industrial applications.
2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine structure
1289088-53-4 structure
Product Name:2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine
CAS No:1289088-53-4
MF:C9H8ClN3
MW:193.632920265198
CID:5558924
Update Time:2025-06-13

2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine
    • Inchi: 1S/C9H8ClN3/c1-7-11-5-6-13(7)9-4-2-3-8(10)12-9/h2-6H,1H3
    • InChI Key: FQBGGHCGBGYUKZ-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC(N2C(C)=NC=C2)=CC=C1

2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine Pricemore >>

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Additional information on 2-Chloro-6-(2-methyl-1h-imidazol-1-yl)pyridine

Professional Introduction to 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine (CAS No. 1289088-53-4)

2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine, a compound with the chemical identifier CAS No. 1289088-53-4, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its versatile applications in drug discovery and medicinal chemistry. The molecular structure, characterized by a pyridine ring substituted with a chloro group and an imidazole moiety, makes it a valuable scaffold for developing novel therapeutic agents.

The pyridine core is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a chloro group at the 2-position enhances the electrophilicity of the pyridine ring, facilitating further functionalization and allowing for the creation of more complex derivatives. The presence of a 2-methyl-1H-imidazol-1-yl substituent at the 6-position adds another layer of complexity, providing opportunities for hydrogen bonding and pi-stacking interactions, which are crucial for drug-receptor binding affinity.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine has emerged as a promising intermediate in the synthesis of compounds that modulate these pathways. For instance, studies have demonstrated its utility in generating inhibitors of kinases and other enzymes involved in cancer progression. The imidazole ring, in particular, has been shown to enhance binding affinity by forming stable interactions with key residues in the target protein.

The compound's structural features also make it an attractive candidate for developing antiviral agents. Recent research has highlighted the role of pyridine-based derivatives in inhibiting viral proteases and polymerases. By leveraging the inherent properties of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine, researchers have been able to design molecules that disrupt viral replication cycles effectively. This has been particularly relevant in the context of emerging infectious diseases, where rapid development of antiviral therapies is paramount.

Beyond its applications in oncology and virology, this compound has shown potential in addressing neurological disorders. The ability of pyridine derivatives to cross the blood-brain barrier makes them suitable candidates for treating central nervous system (CNS) diseases. Preclinical studies have indicated that derivatives of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress. These findings open up new avenues for therapeutic intervention in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a pyridine precursor, followed by nucleophilic substitution to introduce the chloro group. Subsequent coupling reactions with 2-methylimidazole derivatives complete the molecular assembly. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity, making this compound readily available for further derivatization.

The pharmaceutical industry has recognized the significance of this compound and is actively exploring its derivatives for various therapeutic applications. Researchers are employing computational methods such as molecular docking and virtual screening to identify potential lead compounds based on the scaffold provided by 2-chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine. These computational approaches accelerate the drug discovery process by predicting binding affinities and optimizing molecular structures before experimental validation.

In conclusion, 2-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridine (CAS No. 1289088-53-4) stands out as a versatile and innovative compound with broad applications in pharmaceutical research. Its unique structural features enable it to interact with diverse biological targets, making it a valuable tool for developing novel therapeutics across multiple disease areas. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly important role in advancing medical science.

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